![molecular formula C10H16N4OS B14778759 (2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide](/img/structure/B14778759.png)
(2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a methylthio group and an amino-propanamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of (S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide can involve several steps, typically starting with the preparation of the pyrazine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methylthio group via nucleophilic substitution.
Amidation: Coupling of the amino-propanamide moiety to the pyrazine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
(S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the pyrazine ring or other functional groups.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The pyrazine ring and amino-propanamide moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other pyrazine derivatives with different substituents. For example:
(S)-2-Amino-N-cyclopropyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide: Similar structure but with a cyclopropyl group instead of a methyl group.
(S)-2-Amino-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide: Lacks the N-methyl group.
The uniqueness of (S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C10H16N4OS |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
2-amino-N-methyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C10H16N4OS/c1-7(11)10(15)14(2)6-8-9(16-3)13-5-4-12-8/h4-5,7H,6,11H2,1-3H3 |
InChI Key |
ZIWKGYNGRRJNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=NC=CN=C1SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14778684.png)
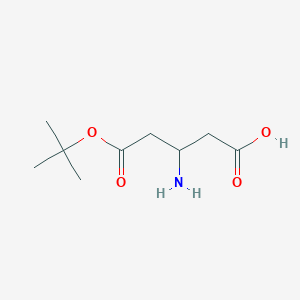
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14778698.png)

![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778713.png)


![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium](/img/structure/B14778729.png)
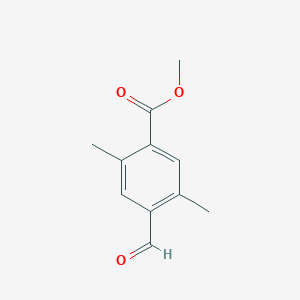
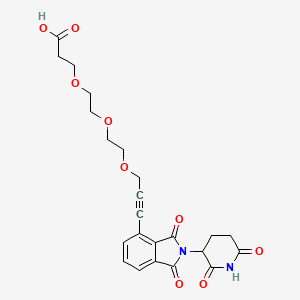
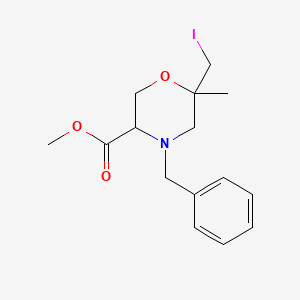
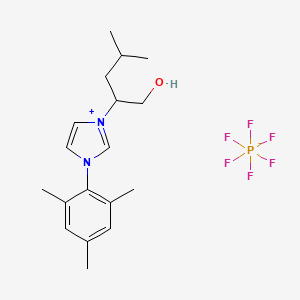
![Benzyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14778752.png)
